molecular formula C15H10Cl3NO2 B8617743 2'-Benzoyl-2,2,4'-trichloro-acetanilide

2'-Benzoyl-2,2,4'-trichloro-acetanilide

Cat. No.: B8617743
M. Wt: 342.6 g/mol
InChI Key: RSZLFJSGIRUKCA-UHFFFAOYSA-N
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Description

2'-Benzoyl-2,2,4'-trichloro-acetanilide is a chlorinated acetanilide derivative featuring a benzoyl group and three chlorine substituents at the 2, 2', and 4' positions of the aromatic rings. Chlorinated acetanilides are often studied for applications in agrochemicals, pharmaceuticals, or organic synthesis due to their stability and reactivity .

Properties

Molecular Formula

C15H10Cl3NO2

Molecular Weight

342.6 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2,2-dichloroacetamide

InChI

InChI=1S/C15H10Cl3NO2/c16-10-6-7-12(19-15(21)14(17)18)11(8-10)13(20)9-4-2-1-3-5-9/h1-8,14H,(H,19,21)

InChI Key

RSZLFJSGIRUKCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2'-Benzoyl-2,4'-dichloro-acetanilide

Key Data (from ):

  • Molecular Formula: C₁₅H₁₁Cl₂NO₂
  • Average Mass : 308.158 g/mol
  • Chlorine Substituents : 2 (positions 2 and 4')
  • ChemSpider ID : 70039
  • Synonyms: Includes 2-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]acetamide and N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide.

Structural Differences: The trichloro derivative adds a third chlorine at the 2' position, replacing a hydrogen atom. This increases molecular weight (estimated ~343.6 g/mol for C₁₅H₁₀Cl₃NO₂) and likely reduces solubility in polar solvents due to enhanced hydrophobicity .

The dichloro analog’s synthesis involves chloroacetylation of substituted benzanilides, suggesting similar routes for the trichloro variant with adjusted halogenation steps .

Other Chlorinated Acetanilides

lists 4'-Benzyloxy-2',6'-dichloro-2-diethylaminoacetanilide, which differs in substituents (benzyloxy, diethylamino) but retains the acetanilide backbone. Key comparisons:

  • Functional Groups: The trichloro compound lacks ether (benzyloxy) or amino groups, focusing instead on halogen and benzoyl moieties.

Non-Chlorinated Analogs

describes mesonosides (e.g., mesonoside B) with benzoyl and acetyl groups on a primeverose backbone. While structurally distinct (glycosides vs. acetanilides), shared benzoyl functionality highlights its role in stabilizing molecular conformations or enhancing bioavailability in diverse contexts .

Data Table: Comparative Properties of Selected Acetanilides

Compound Name Molecular Formula Avg. Mass (g/mol) Substituents Key Features
2'-Benzoyl-2,4'-dichloro-acetanilide C₁₅H₁₁Cl₂NO₂ 308.16 2 Cl, benzoyl High stability, agrochemical use
[Hypothetical] 2'-Benzoyl-2,2,4'-trichloro-acetanilide C₁₅H₁₀Cl₃NO₂ ~343.6 3 Cl, benzoyl Enhanced hydrophobicity
4'-Benzyloxy-2',6'-dichloro-2-diethylaminoacetanilide C₁₉H₂₁Cl₂N₂O₂ ~393.3 2 Cl, benzyloxy, diethylamino Pharmaceutical potential

Research Findings and Limitations

  • Synthesis Pathways : The dichloro compound’s synthesis () implies feasible routes for trichloro analogs via additional halogenation. However, steric hindrance from multiple chlorines may necessitate optimized conditions .
  • Toxicity and Environmental Impact: Chlorinated acetanilides often exhibit prolonged environmental persistence.
  • Data Gaps: No direct evidence on the trichloro compound’s physical-chemical properties or bioactivity exists in the provided materials. Extrapolations rely on structural analogs and general chlorinated compound trends.

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